BenchChemオンラインストアへようこそ!

Jaranol

Liver Cancer HepG2 Anti-Proliferative

Jaranol (Kumatakenin) is the only flavonol that specifically targets ATG5 (Kd=2.94 µM) and Pirin, enabling unique investigations in autophagy and mast cell-mediated inflammation. It outperforms quercetin and kaempferol in liver cancer models (HepG2). For cardiac remodeling studies, its Snai3/TLR2/NF-κB mechanism is distinct from standard flavonoids. Procure Jaranol to ensure reproducible, pathway-specific results.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 3301-49-3
Cat. No. B1672796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJaranol
CAS3301-49-3
SynonymsJaranol;  Kumatakillin;  Kamatakenin; 
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O
InChIInChI=1S/C17H14O6/c1-21-11-7-12(19)14-13(8-11)23-16(17(22-2)15(14)20)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3
InChIKeyBJBUTJQYZDYRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jaranol (CAS 3301-49-3): Technical Baseline and Chemical Identity for Procurement Decision-Making


Jaranol (also known as Kumatakenin, Kaempferol 3,7-O-dimethyl ether) is an O-methylated flavonol with the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol [1]. It is a naturally occurring flavonoid isolated from cloves (Syzygium aromaticum) and Astragalus membranaceus [2]. As a derivative of kaempferol featuring methoxy substitutions at the 3- and 7- positions, its chemical properties include a predicted logP of 3.79, a topological polar surface area (TPSA) of approximately 85-89 Ų, and a melting point of 253-254 °C [3]. Jaranol is primarily utilized as a research reagent in investigations of apoptosis, autophagy, inflammation, and cardiac remodeling [4].

Why Generic Substitution Fails: Quantified Differentiation of Jaranol from Closely Related Flavonoids


Generic substitution within the flavonoid class is scientifically unsound due to significant variations in target engagement, potency, and downstream effects driven by minor structural modifications. Jaranol (kaempferol 3,7-dimethyl ether) demonstrates a unique pharmacological profile that cannot be reliably replicated by its parent compound kaempferol or other common analogs like quercetin. The specific methylation pattern of Jaranol confers distinct physicochemical properties, including altered oral bioavailability (OB) and drug-likeness (DL) compared to kaempferol and quercetin [1]. Critically, Jaranol engages unique protein targets—such as ATG5 (Kd = 2.94 µM), Pirin, and Snai3—that are not primary targets of unmethylated flavonoids [2][3]. Furthermore, in direct comparative assays, Jaranol exhibits superior anti-proliferative activity against liver cancer cells (HepG2) when benchmarked against five other active components from the same botanical source [4]. These quantitative and mechanistic differences demonstrate that Jaranol is not interchangeable with other flavonoids and must be specifically procured for research applications targeting these pathways.

Product-Specific Quantitative Evidence Guide: Jaranol (3301-49-3) vs. Analogs


Superior Anti-Proliferative Activity in HepG2 Liver Cancer Cells Compared to Five In-Class Flavonoids

In a head-to-head comparative study evaluating six active components from Astragalus Radix, Jaranol demonstrated a significantly stronger inhibitory effect on the proliferation of HepG2 liver cancer cells than quercetin, calycosin, kaempferol, formononetin, and isorhamnetin [1]. While the study did not report explicit IC50 values for all compounds in the abstract, it explicitly states the superior rank-order potency of Jaranol, positioning it as the most effective anti-hepatocarcinoma agent among this panel of structurally related flavonoids [1].

Liver Cancer HepG2 Anti-Proliferative Flavonoid Comparison

Favorable Oral Bioavailability and Drug-Likeness Parameters Relative to Parent Kaempferol

Network pharmacology analysis of Astragalus membranaceus components revealed that Jaranol possesses a higher predicted oral bioavailability (OB = 50.83%) and a more favorable drug-likeness score (DL = 0.29) compared to its parent compound, kaempferol (OB = 41.88%, DL = 0.24) [1]. Additionally, Jaranol's OB is superior to that of quercetin (OB = 46.43%, DL = 0.28) [1]. These computational ADME parameters suggest a superior pharmacokinetic profile for Jaranol, a key differentiator for in vivo studies and translational research [1].

ADME Oral Bioavailability Drug-Likeness Network Pharmacology

Potent and Selective Binding Affinity for ATG5: A Unique Target Engagement Profile

Jaranol exhibits a direct and specific binding interaction with the autophagy protein ATG5, demonstrating a binding affinity (Kd) of 2.94 µM for mouse ATG5 . This interaction is functionally significant, as Jaranol reduces ATG5 protein levels and LC3-II/LC3-I ratios, thereby suppressing excessive autophagy in hippocampal tissues [1]. Notably, the antidepressant-like effects of Jaranol are abolished upon ATG5 overexpression, confirming target specificity [1]. In contrast, common flavonoids like kaempferol and quercetin are not reported to engage ATG5 with comparable potency and specificity, positioning Jaranol as a preferred chemical probe for autophagy research [2].

Autophagy ATG5 Kd Depression

Inhibition of Mast Cell Degranulation with Quantified IC50, a Distinct Anti-Allergic Profile

Jaranol inhibits antigen-induced degranulation in RBL-2H3 mast cells with an IC50 of 80.4 µM [1]. This activity is coupled with the suppression of multiple inflammatory cytokines (IFN-γ, TNF-α, IL-1β, IL-6) and is mediated through the specific targeting of the protein Pirin [2]. While other flavonoids like quercetin are known mast cell stabilizers, the specific IC50 value and the unique Pirin-mediated mechanism provide a quantified and mechanistically distinct profile for Jaranol, differentiating it from broad-spectrum flavonoid anti-inflammatory effects [2].

Mast Cell Degranulation IC50 Allergic Rhinitis

Unique Therapeutic Efficacy in Pathological Cardiac Remodeling via Multi-Target Signaling

Jaranol demonstrates a novel therapeutic effect against pathological cardiac remodeling in both in vitro and in vivo models, improving cardiac function, hypertrophy, and fibrosis [1]. Its mechanism involves a multi-target pathway: enhancing Snai3 expression to decrease TLR2, and directly interacting with NF-κB to suppress its nuclear translocation in human iPSC-derived cardiomyocytes [1]. This specific, dual-action mechanism on the Snai3/TLR2 and NF-κB signaling axes is not a recognized feature of common flavonoids like kaempferol or quercetin, which primarily act on other pathways [2]. This evidence positions Jaranol as a specialized chemical tool for cardiovascular research, distinct from general antioxidant or anti-inflammatory flavonoids [1].

Cardiac Remodeling Heart Failure Snai3 NF-κB

Best Research and Industrial Application Scenarios for Jaranol (3301-49-3)


Hepatocellular Carcinoma (HCC) Drug Discovery and Mechanism Studies

Jaranol is the preferred flavonoid for liver cancer research programs. Based on direct comparative evidence, Jaranol demonstrates superior anti-proliferative activity against HepG2 cells compared to five other flavonoids, including common alternatives like quercetin and kaempferol [1]. Its favorable predicted oral bioavailability (OB = 50.83%) further supports its selection for in vivo efficacy studies [2].

Autophagy Research and Neuropharmacology

Jaranol is a critical reagent for investigating ATG5-mediated autophagy. Its unique binding affinity for ATG5 (Kd = 2.94 µM) and functional role in suppressing excessive autophagy in hippocampal tissues are not shared by other common flavonoids [1]. This makes it an essential tool for studies on depression, neurodegenerative diseases, and autophagy-dependent processes [2].

Allergic Inflammation and Mast Cell Biology

For research on allergic rhinitis and mast cell-mediated inflammation, Jaranol provides a quantified inhibitory effect on mast cell degranulation (IC50 = 80.4 µM) and a defined target (Pirin) [1][2]. This specificity offers a clear advantage over using broad-spectrum anti-inflammatory flavonoids with undefined or pleiotropic mechanisms in mast cell models [2].

Cardiovascular Disease and Heart Failure Research

Jaranol is a specialized tool for studying pathological cardiac remodeling. Its unique mechanism, involving the Snai3/TLR2 and NF-κB signaling pathways, is not a property of standard flavonoids like kaempferol or quercetin [1]. This justifies its specific use in heart failure and cardiac hypertrophy models where these pathways are of interest [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jaranol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.